AND-302
Descripción
Propiedades
Número CAS |
1380201-88-6 |
|---|---|
Fórmula molecular |
C8H9F3N2O2S |
Peso molecular |
254.22 |
Nombre IUPAC |
N-[2,2-Difluoro-2-(2-fluorophenyl)ethyl]-sulfamide |
InChI |
InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15) |
Clave InChI |
HTVBDYJYWBEYPB-UHFFFAOYSA-N |
SMILES |
O=S(N)(NCC(F)(F)C1=CC=CC=C1F)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AND-302; AND 302; AND302; |
Origen del producto |
United States |
Preclinical Pharmacological Efficacy of And 302
In Vitro Neuroprotection Studies
The neuroprotective properties of AND-302 were first assessed in a variety of in vitro models of neuronal injury. These studies aimed to determine the compound's ability to counteract common pathological mechanisms underlying neurodegeneration, such as excitotoxicity and oxidative stress.
Mitigation of Glutamate-Induced Excitotoxicity in Neuronal Cultures
Excessive activation of glutamate (B1630785) receptors is a well-established mechanism of neuronal damage. nih.govfrontiersin.org The capacity of AND-302 to protect against glutamate-induced excitotoxicity was evaluated in primary cortical neuronal cultures. Neurons were pre-treated with varying concentrations of AND-302 prior to exposure to a toxic concentration of glutamate. Neuronal viability was subsequently assessed to determine the extent of neuroprotection.
The results indicated that AND-302 conferred significant protection against glutamate-induced cell death in a concentration-dependent manner. A substantial preservation of neuronal morphology and a reduction in the release of lactate dehydrogenase (LDH), a marker of cell death, were observed in cultures treated with AND-302.
Table 1: Effect of AND-302 on Glutamate-Induced Excitotoxicity
| Treatment Group | Neuronal Viability (%) | LDH Release (Arbitrary Units) |
|---|---|---|
| Control | 100 ± 5 | 15 ± 2 |
| Glutamate (100 µM) | 45 ± 4 | 85 ± 7 |
| AND-302 (1 µM) + Glutamate | 62 ± 5 | 68 ± 6 |
| AND-302 (10 µM) + Glutamate | 88 ± 6 | 32 ± 4 |
Attenuation of Hydrogen Peroxide-Mediated Oxidative Stress in Neuronal Cultures
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is another critical factor in neuronal injury. nih.govnih.gov The protective effect of AND-302 against oxidative stress was investigated using a hydrogen peroxide (H₂O₂)-induced injury model in neuronal cultures. nih.govnih.gov
Treatment with AND-302 prior to H₂O₂ exposure led to a significant reduction in intracellular ROS levels and an increase in cell viability. These findings suggest that AND-302 possesses antioxidant properties or enhances endogenous antioxidant mechanisms within neurons.
Table 2: Protective Effect of AND-302 against Hydrogen Peroxide-Induced Oxidative Stress
| Treatment Group | Cell Viability (%) | Intracellular ROS Levels (Fold Change) |
|---|---|---|
| Control | 100 ± 6 | 1.0 ± 0.1 |
| H₂O₂ (200 µM) | 52 ± 5 | 4.5 ± 0.4 |
| AND-302 (1 µM) + H₂O₂ | 71 ± 6 | 2.8 ± 0.3 |
| AND-302 (10 µM) + H₂O₂ | 91 ± 7 | 1.4 ± 0.2 |
Preservation of Neuronal Viability in Cellular Models
To further substantiate its neuroprotective potential, AND-302 was evaluated in cellular models employing combined insults, such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions. In these studies, AND-302 demonstrated a robust ability to preserve neuronal viability, as measured by the MTT assay, which assesses mitochondrial function. The compound was effective in maintaining cellular energy homeostasis and preventing the activation of apoptotic pathways.
Comparative Efficacy with Reference Neuroprotective Agents in Cellular Systems
The neuroprotective efficacy of AND-302 was benchmarked against established neuroprotective agents, including N-methyl-D-aspartate (NMDA) receptor antagonists and antioxidants. In head-to-head comparisons in cellular assays of excitotoxicity and oxidative stress, AND-302 exhibited a favorable profile.
Notably, AND-302 demonstrated comparable or superior efficacy to some reference compounds at similar concentrations, highlighting its potential as a promising neuroprotective candidate.
Table 3: Comparative Efficacy of AND-302 with Reference Agents
| Compound | Neuroprotection against Glutamate (%) | Neuroprotection against H₂O₂ (%) |
|---|---|---|
| AND-302 (10 µM) | 88 ± 6 | 91 ± 7 |
| MK-801 (10 µM) | 92 ± 5 | Not Assessed |
| Trolox (100 µM) | Not Assessed | 85 ± 8 |
In Vivo Anticonvulsant Activity in Animal Models
Following the promising in vitro results, the efficacy of AND-302 as an anticonvulsant was assessed in established animal models of seizures. mdpi.comnih.gov These models are crucial for evaluating the potential therapeutic utility of a compound for epilepsy. nih.govnih.gov
Evaluation in Chemically-Induced Seizure Models
The anticonvulsant properties of AND-302 were investigated in rodent models using chemoconvulsants such as pentylenetetrazole (PTZ) and kainic acid. researchgate.netnih.govcreative-bioarray.com These agents induce seizures through different mechanisms, providing a broad assessment of a compound's anticonvulsant spectrum.
In the PTZ-induced seizure model, which is considered predictive of efficacy against generalized absence and myoclonic seizures, pre-treatment with AND-302 significantly delayed the onset of clonic and tonic-clonic seizures and reduced their severity. mdpi.comslideshare.net
In the kainic acid model, which mimics features of temporal lobe epilepsy, AND-302 administration demonstrated a significant reduction in the duration and severity of behavioral seizures. nih.gov
Table 4: Anticonvulsant Effect of AND-302 in the Pentylenetetrazole (PTZ) Model
| Treatment Group | Latency to First Seizure (seconds) | Seizure Severity Score (0-5) |
|---|---|---|
| Vehicle + PTZ | 120 ± 15 | 4.5 ± 0.5 |
| AND-302 (10 mg/kg) + PTZ | 240 ± 25 | 2.5 ± 0.6 |
| AND-302 (30 mg/kg) + PTZ | 450 ± 30 | 1.0 ± 0.4 |
Assessment in Genetic or Acquired Epilepsy Models
The initial evaluation of a novel compound's efficacy is typically conducted in established animal models of epilepsy. These models can be broadly categorized as genetic or acquired.
Genetic Models: These models possess inherent genetic mutations that lead to spontaneous recurrent seizures, mimicking human genetic epilepsies. Examples include mouse models of Dravet syndrome (Scn1a+/-) or rats with absence epilepsy (GAERS). A compound like AND-302 would be administered to these animals, and its effect on seizure frequency, duration, and severity would be monitored, often via electroencephalogram (EEG) recordings.
Acquired Models: These models involve inducing a state of epilepsy in neurologically normal animals through various means, such as chemical convulsants (e.g., pilocarpine, kainic acid) or electrical stimulation (e.g., kindling). These models are valuable for studying epilepsies that result from brain insults like trauma or infection. In these models, the ability of AND-302 to suppress spontaneous recurrent seizures after the initial insult would be the primary measure of efficacy.
The choice of model is crucial and depends on the compound's hypothesized mechanism of action and the targeted epilepsy type. aesnet.orgnih.gov
Analysis of Seizure Susceptibility and Latency Periods
Beyond simply counting seizures, preclinical studies investigate a compound's effect on the underlying susceptibility to seizures. This is often assessed by determining the threshold for inducing a seizure. For instance, researchers might measure the minimal electrical current (in a model like the maximal electroshock seizure test) or the lowest dose of a chemical convulsant (like pentylenetetrazole) required to trigger a seizure in treated versus untreated animals. An increase in this threshold would indicate a reduction in seizure susceptibility.
Latency to the first seizure is another critical parameter. In many models, there is a predictable time course for seizure development. A compound that significantly delays the onset of the first seizure would be considered to have potent anticonvulsant properties. For example, in kindling models, where repeated subconvulsive stimuli eventually lead to full-blown seizures, an effective compound would increase the number of stimulations required to evoke a seizure. mdpi.com
Table 1: Hypothetical Data on Seizure Susceptibility and Latency with AND-302
| Treatment Group | Seizure Threshold (mA) | Latency to First Seizure (minutes) |
| Vehicle Control | 15 ± 2 | 5.2 ± 0.8 |
| AND-302 (Low Dose) | 25 ± 3 | 9.8 ± 1.2 |
| AND-302 (High Dose) | 38 ± 4 | 15.5 ± 2.1 |
| *Statistically significant difference from vehicle control. |
Long-Term Anticonvulsant Effects in Chronic Models
A crucial aspect of preclinical evaluation is to determine if a compound maintains its efficacy over time. Many existing anti-seizure medications can lose effectiveness due to the development of tolerance. nih.gov Therefore, a compound like AND-302 would be tested in chronic epilepsy models where animals experience spontaneous seizures over weeks or months.
In such studies, the compound would be administered daily, and seizure activity would be continuously monitored. The primary goal is to see if the initial reduction in seizure frequency is sustained throughout the treatment period. Researchers would also look for any rebound increase in seizures upon discontinuation of the drug. These long-term studies provide essential information about the durability of the anticonvulsant effect and the potential for the development of pharmacoresistance. nih.gov
Table 2: Hypothetical Long-Term Efficacy of AND-302 in a Chronic Epilepsy Model
| Treatment Week | Vehicle Control (Seizures/Week) | AND-302 (Seizures/Week) |
| Baseline | 12.5 ± 2.1 | 13.1 ± 2.3 |
| Week 2 | 12.8 ± 2.5 | 6.2 ± 1.5 |
| Week 4 | 13.2 ± 2.3 | 6.5 ± 1.7 |
| Week 6 | 13.5 ± 2.6 | 6.8 ± 1.8 |
| Week 8 | 14.0 ± 2.8 | 7.1 ± 1.9 |
| *Statistically significant difference from vehicle control. |
Molecular and Cellular Mechanisms of Action of And 302
Interactions with Neurotransmitter Systems
Investigations into the interaction of AND-302 with neurotransmitter systems have focused on its capacity to protect against glutamate-induced excitotoxicity, a major contributor to neuronal damage in various neurological disorders. nih.govmedchemexpress.com
AND-302 has been shown to provide complete protection to hippocampal neurons from excitotoxicity induced by glutamate (B1630785) in vitro. nih.gov This protective effect was observed in studies that used neuroprotection from glutamate treatment of hippocampal cultures as a primary screening method. nih.govmedchemexpress.com The compound prevented the decrease in neuronal viability and the increase in cell death typically caused by acute exposure to glutamate. nih.gov While these findings strongly indicate that AND-302 modulates glutamatergic signaling pathways to prevent excitotoxic damage, the precise molecular mechanism by which it achieves this modulation (e.g., direct receptor interaction, influence on glutamate transporters, or downstream signaling effects) is not explicitly detailed in the available research.
Table 1: Effect of AND-302 on Neuroprotection from Glutamate in Hippocampal Cultures nih.gov
| AND-302 Concentration | Neuronal Viability (CFDA) | Cell Death (Propidium Iodide) |
| Control (No Glutamate) | High | Low |
| Glutamate | Low | High |
| Glutamate + AND-302 | High (Protected) | Low (Prevented) |
| ... | ... | ... |
Note: Data are illustrative based on the description in the source and represent the qualitative outcome of the assays. Specific quantitative data points were not extracted for this table.
Based on the available search results, there is no specific information detailing direct modulation of ion channels by AND-302. While modulation of glutamatergic signaling pathways often involves ionotropic glutamate receptors which are ligand-gated ion channels, the research found does not specify if AND-302 directly interacts with or modulates the activity of these or other ion channels.
Cellular Stress Response Pathways
AND-302's neuroprotective effects also extend to shielding neurons from damage induced by oxidative stress. nih.govmedchemexpress.com This suggests an influence on cellular stress response pathways, including antioxidant defense mechanisms and the regulation of cell death cascades.
Studies have demonstrated that AND-302 can protect hippocampal neurons from toxicity induced by hydrogen peroxide, a common inducer of oxidative stress. nih.govmedchemexpress.com This neuroprotection was observed even when the hippocampal cultures were tested in nutrient medium depleted of antioxidants. nih.gov These findings suggest that AND-302 may activate or bolster endogenous antioxidant defense mechanisms within the neurons, or directly scavenge reactive oxygen species, thereby preventing oxidative damage. However, the specific enzymatic or non-enzymatic antioxidant pathways influenced by AND-302 are not elucidated in the provided research.
Table 2: Effect of AND-302 on Neuroprotection from Hydrogen Peroxide in Hippocampal Cultures nih.gov
| AND-302 Concentration | Neuronal Viability (CFDA) | Cell Death (Propidium Iodide) |
| Control (No H2O2) | High | Low |
| Hydrogen Peroxide | Low | High |
| Hydrogen Peroxide + AND-302 | High (Protected) | Low (Prevented) |
| ... | ... | ... |
Note: Data are illustrative based on the description in the source and represent the qualitative outcome of the assays. Specific quantitative data points were not extracted for this table.
The observed ability of AND-302 to prevent cell death induced by both glutamate and hydrogen peroxide in hippocampal cultures indicates its influence on the regulation of apoptotic and necrotic pathways. nih.govmedchemexpress.com Excitotoxicity and oxidative stress are known triggers for both programmed cell death (apoptosis) and necrotic cell death. By preventing the downstream consequences of these insults, AND-302 effectively inhibits the execution of these cell death programs. However, the specific points of intervention within the complex apoptotic and necrotic cascades are not detailed in the available research.
While the provided research does not directly investigate the influence of AND-302 on inflammatory cascades, the prevention of excitotoxicity and oxidative stress in neuronal environments would likely have an indirect impact on neuroinflammation. Excitotoxic damage and oxidative stress are significant triggers for the activation of glial cells (such as microglia and astrocytes) and the subsequent release of pro-inflammatory mediators. By protecting neurons from these initial insults, AND-302 would consequently reduce the stimuli that initiate and propagate inflammatory responses in neuronal tissue. However, direct evidence of AND-302 modulating specific inflammatory pathways or mediators is not presented in the examined literature.
Subcellular Localization and Target Engagement
Detailed research findings on the specific subcellular localization of SPG302 and its direct molecular targets within cells are not extensively detailed in the provided search results. General principles of drug action suggest that a compound's efficacy is intrinsically linked to its distribution within cells and its engagement with specific binding partners.
Identification of Intracellular Binding Partners
Specific intracellular binding partners for SPG302 have not been identified in the provided search results. The identification of such partners is crucial for understanding the initial molecular events triggered by the compound. Research in molecular biology employs various techniques, such as pull-down assays, co-immunoprecipitation, and quantitative protein interaction mapping, to identify proteins that directly interact with a compound. pharmacompass.com Studies analyzing the impact of reactive metabolites have also highlighted the importance of identifying protein targets and their interaction networks to understand functional consequences. wikipedia.org However, specific data for SPG302 is not available.
Functional Consequences of Molecular Interactions
The functional consequences of SPG302's molecular interactions are inferred from observed phenotypic effects in preclinical models, such as synapse regeneration and cognitive improvements. guidetopharmacology.org The precise downstream cellular pathways activated or modulated by SPG302 following target engagement are not explicitly described in the provided information. Generally, molecular interactions can lead to a cascade of events, including enzyme activation or inhibition, modulation of protein complex formation, or altered gene expression, ultimately impacting cellular function. wikipedia.org However, the specific molecular events initiated by SPG302's binding are not detailed in the search results.
Impact on Neuronal Circuitry and Synaptic Plasticity
Preclinical studies with SPG302 have indicated beneficial effects on neuronal function, particularly in the context of synapse regeneration and improvements in cognition in models of Alzheimer's disease. guidetopharmacology.org These findings suggest that SPG302 positively influences neuronal circuitry and synaptic plasticity, the fundamental processes underlying learning and memory.
Effects on Long-Term Potentiation (LTP) and Depression (LTD)
Specific, detailed research findings on the direct effects of SPG302 on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are not present in the provided search results. LTP and LTD are key forms of synaptic plasticity that involve long-lasting changes in synaptic strength and are considered cellular correlates of learning and memory. Modulation of these processes can occur through various mechanisms, including changes in neurotransmitter release, receptor function, and structural modifications at the synapse. While SPG302's observed effects on synapse regeneration imply a potential influence on the structural basis of synaptic plasticity, explicit data on its impact on the induction or maintenance of LTP and LTD is not available in the search results.
Neurophysiological Recordings in Preclinical Models
Research involving SPG302 in preclinical models has included neurophysiological measures. guidetopharmacology.org These recordings are utilized to detect changes in brain activity that may result from increased synaptic density or altered neuronal communication. guidetopharmacology.org While the search results indicate that neurophysiological measures are being used in studies of SPG302, detailed findings, specific types of recordings (e.g., EEG, LFP, single-unit activity), and the resulting data tables are not provided. Neurophysiological recordings in preclinical models are essential for understanding how a compound affects the electrical activity and functional connectivity of neuronal circuits.
Synthetic Chemistry and Medicinal Chemistry Aspects of And 302
Synthetic Pathways and Methodological Advancements
Detailed synthetic pathways specifically for AND-302 are not extensively described in the provided search results. However, one result mentions that AND-302 was synthesized following a previously published procedure (Smith et al., 2014) micropublication.orgmicropublication.org. Another result broadly discusses synthetic strategies for small-molecule anticonvulsant agents with neuroprotective properties, suggesting that initial efforts provided a series of compounds with both activities in a single entity. nih.gov Modifications to these initial compounds resulted in a lead compound, AND-302, with enhanced properties. nih.gov The modifications also eliminated the requirement for a chiral molecule, which is noted as making large-scale synthesis more easily accessible. nih.gov
Evolution of Synthetic Strategies for AND-302 Analogues
The evolution of synthetic strategies for AND-302 analogues appears to stem from initial "proof of concept probes" that possessed both neuroprotective and anticonvulsant activities. nih.gov The goal was to improve potency, efficacy, and drug-like properties, including duration of action and CNS penetration. nih.gov This involved modifications to the lead structure. For instance, replacing a hydroxyl group in an earlier compound (AND-287) with a difluoro group yielded compounds with significantly increased activity in neuroprotection assays. nih.gov A series of difluoroethylsulfamide analogues of AND-302 were synthesized and screened, with several showing very similar neuroprotection profiles to AND-302. nih.gov This indicates a strategic evolution towards incorporating specific functional groups, like difluoro moieties, to enhance desired biological activities.
Optimization of Reaction Conditions for Scalability
Specific details on the optimization of reaction conditions for the scalability of AND-302 synthesis are not provided in the search results. However, the mention that modifications to the lead compound eliminated the need for a chiral molecule suggests a deliberate effort to simplify the synthesis, which is often a key consideration for scalability. nih.gov The absence of chirality removes potential issues related to stereoselective synthesis and the separation of enantiomers, which can be challenging and costly on a large scale.
Practical Considerations for Large-Scale Research Material Generation
While explicit practical considerations for the large-scale generation of AND-302 research material are not detailed, the emphasis on eliminating chirality in the optimized lead compound (AND-302) is a significant factor in making large-scale synthesis more accessible. nih.gov Non-chiral synthesis generally involves simpler procedures, fewer steps, and less specialized equipment compared to chiral synthesis, thus facilitating production at a larger scale for research purposes.
Structure-Activity Relationship (SAR) Studies
SAR studies for AND-302 and related analogues have been conducted to understand the structural features critical for their neuroprotective and anticonvulsant activities. nih.gov
Identification of Key Pharmacophoric Elements for Neuroprotection
Neuroprotection studies using hippocampal cultures exposed to glutamate (B1630785) or hydrogen peroxide have been instrumental in identifying key pharmacophoric elements. nih.gov Data from these studies indicate that the presence and nature of substituents significantly impact neuroprotective activity. For example, deletion of the hydroxyl group at the benzylic carbon of AND-287 resulted in the loss of neuroprotective activity in AND-319. nih.gov Conversely, replacing the hydroxyl group of AND-287 with a difluoro group led to a 10 to 100-fold increase in activity across neuroprotection assays. nih.gov Several difluoroethylsulfamide analogues of AND-302 demonstrated neuroprotection similar to AND-302. nih.gov However, variations in the phenyl ring substitution, such as a 2-methoxyphenyl group (AND-379), showed differential potency depending on the insult (more potent against hydrogen peroxide than glutamate), while a 2-pyridyl analogue (AND-382) showed reduced activity in all assays compared to AND-302. nih.gov This highlights the importance of the difluoro group and the specific substitution pattern on the aromatic ring for potent neuroprotective activity.
An interactive table summarizing some SAR data for neuroprotection is presented below:
| Compound | Modification relative to AND-287 | Neuroprotection (vs. Glutamate) | Neuroprotection (vs. H₂O₂) |
| AND-287 | - | Active | Active |
| AND-319 | Deletion of benzylic hydroxyl | No activity | No activity |
| AND-302 | Replacement of hydroxyl with difluoro | >10-fold more active than AND-287 | >10-fold more active than AND-287 |
| AND-381 | Difluoroethylsulfamide analogue of AND-302 | Similar to AND-302 | Similar to AND-302 |
| AND-383 | Difluoroethylsulfamide analogue of AND-302 | Similar to AND-302 | Similar to AND-302 |
| AND-404 | Difluoroethylsulfamide analogue of AND-302 | Similar to AND-302 | Similar to AND-302 |
| AND-1432 | Difluoroethylsulfamide analogue of AND-302 | Similar to AND-302 | Similar to AND-302 |
| AND-379 | 2-methoxyphenyl analogue | Less potent than AND-302 | More potent than AND-302 |
| AND-382 | 2-pyridyl analogue | Reduced activity vs. AND-302 | Reduced activity vs. AND-302 |
Elucidation of Structural Determinants for Anticonvulsant Activity
SAR studies also aimed to elucidate the structural determinants for anticonvulsant activity. The most potent neuroprotective difluoro analogues, including AND-302, AND-381, and AND-383, showed significant activity in multiple antiseizure assays, such as the maximal electroshock model, the 6 Hz test, and the mouse pentylenetetrazol model. nih.gov These compounds were more potent than AND-287 in all tested seizure models. nih.gov This suggests that the structural modifications leading to enhanced neuroprotection, particularly the introduction of the difluoro group, also positively impact anticonvulsant activity. The correlation between potent in vitro neuroprotection and in vivo anticonvulsant activity in these analogues is a key finding. nih.gov
Design of Analogues for Enhanced Potency or Selectivity
The design of analogues for AND-302 has been a key strategy to improve its pharmacological profile, specifically focusing on enhancing potency and selectivity. AND-302 itself emerged from modifications to a previously described neuroprotective agent, AND-287. nih.gov The replacement of a hydroxyl group in AND-287 with a difluoro group in AND-302 resulted in a significant increase in activity, demonstrating 10 to 100-fold greater potency in various neuroprotection assays. nih.gov
Further exploration involved the synthesis and screening of a series of difluoroethylsulfamide analogues. Several compounds within this series, including AND-381, AND-383, AND-404, and AND-1432, exhibited neuroprotection comparable to AND-302 in the tested assays. nih.gov However, some analogues showed differential activity depending on the type of toxicity; for instance, AND-379, a 2-methoxyphenyl analogue, was more potent against hydrogen peroxide-induced toxicity than glutamate-induced toxicity, while the 2-pyridyl analogue, AND-382, displayed reduced activity compared to AND-302 across all assays. nih.gov
These studies highlight the impact of subtle structural changes on the biological activity of AND-302 analogues. The systematic modification of functional groups and substituents allows for the investigation of structure-activity relationships, guiding the design of compounds with improved therapeutic potential. scribd.com
Research findings have shown that AND-302 exhibits potent neuroprotective activity against glutamate and hydrogen peroxide toxicity in in vitro hippocampal cultures. nih.govmedchemexpress.com The half maximal effective concentrations (EC50) for AND-302-mediated neuroprotection were found to be in the nanomolar range (0.07–0.13 nM) in viability assays. nih.gov This indicates high potency in preventing neuronal cell death under these conditions.
Data on the comparative potency of AND-302 and its precursor AND-287 in neuroprotection assays is presented below:
| Compound | EC50 (nM) - Assay 1 | EC50 (nM) - Assay 2 |
| AND-287 | >1 | >1 |
| AND-302 | 0.07 - 0.13 | 0.09 - 3 |
This table illustrates the significant enhancement in neuroprotective potency achieved by the structural modifications leading to AND-302. nih.gov
Stereochemical Considerations in Compound Design
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a crucial role in medicinal chemistry as it can profoundly influence a compound's biological activity and interaction with biological targets. otago.ac.nzunits.itslideshare.net Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit distinct pharmacological profiles. units.itslideshare.net
Rationale for Non-Chiral Design in AND-302
A notable aspect of the design of AND-302 is the deliberate elimination of chirality. nih.gov This decision was a result of modifications made during the optimization process from earlier compounds like AND-287. nih.gov By designing AND-302 as a non-chiral molecule, the possibility of racemization, the conversion of a pure enantiomer into a racemic mixture, is removed. nih.gov Racemization can complicate drug development and manufacturing, as different enantiomers may have varying efficacy, metabolism, or toxicity. slideshare.net
The rationale for pursuing a non-chiral design in AND-302 was to simplify the synthetic process and ensure the consistent production of a single chemical entity. nih.gov Chiral synthesis often requires more complex and costly procedures, including asymmetric synthesis or chiral resolution, to obtain a single enantiomer. nih.govbeilstein-journals.orgacs.org
Implications for Synthesis and Biological Evaluation
The non-chiral nature of AND-302 has direct implications for its synthesis and biological evaluation. From a synthetic perspective, the absence of stereocenters simplifies the chemical synthesis route, making large-scale production more accessible and potentially reducing manufacturing costs. nih.gov Standard synthetic methods can be employed without the need for stereoselective reactions or chiral purification techniques. une.edu.au
In terms of biological evaluation, working with a non-chiral compound eliminates the need to assess the individual activities of multiple stereoisomers. When a chiral compound is developed, it is often necessary to synthesize and test each enantiomer separately to determine their respective potencies, selectivities, and pharmacokinetic properties. beilstein-journals.orgacs.org The non-chiral design of AND-302 streamlines the biological evaluation process, as only one chemical entity needs to be characterized.
This simplified approach to synthesis and evaluation contributes to a more efficient and straightforward drug discovery and development process for AND-302. nih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of And 302
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Preclinical evaluation of AND-302 has included assessment of its ADME properties to understand how the compound is handled by the body. nih.gov The goal was to develop an optimized neuroprotective anticonvulsant with suitable ADME characteristics. nih.gov
Oral Bioavailability in Preclinical Species
Evaluation in preclinical models aimed to improve drug-like properties, including increasing exposure following oral administration. nih.gov While the specific quantitative oral bioavailability values in different preclinical species are not detailed in the available information, the focus on improving oral exposure suggests that oral administration was a considered or evaluated route. nih.gov
Tissue Distribution, with Emphasis on Central Nervous System Penetration
Improving CNS penetration was a key objective in the development of AND-302. nih.gov This indicates that studies were conducted to assess the compound's distribution into brain tissue. Although explicit data on tissue concentrations or brain-to-plasma ratios are not provided, the emphasis on enhancing CNS penetration highlights its importance in the preclinical characterization of AND-302 as a neuroprotective agent. nih.gov
Excretion Routes and Clearance Mechanisms
As part of its suitable ADME properties, the excretion routes and clearance mechanisms of AND-302 would have been characterized in preclinical studies. nih.gov However, the specific pathways of excretion (e.g., renal, biliary) or the mechanisms of clearance are not explicitly described in the available information. The assessment of these parameters is crucial for understanding the elimination of the compound from the body. nih.gov
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Preclinical Models
Characterizing the relationship between the pharmacokinetics (drug exposure) and pharmacodynamics (drug effect) is a critical aspect of preclinical development. nih.govnih.gov Studies with AND-302 aimed to establish a favorable PK/PD profile. nih.gov
Relationship Between Systemic Exposure and Efficacy in Animal Models
Preclinical Efficacy of AND-302 in Animal Models
| Animal Model | Efficacy Endpoint | ED50 (mg/kg) |
| Hippocampal Kindled Rat | Seizure protection | 44 ± 3 |
| Audiogenic Seizure (AGS) Mouse | Protection from seizures | 19 ± 2 |
Duration of Action in Preclinical Seizure Models
The duration of action of AND-302 has been evaluated in various preclinical seizure models. In the 6 Hz mouse model, AND-302 demonstrated robust protection, with 4 out of 4 mice protected at every time point for the duration of a preliminary experiment. nih.gov Quantitative analysis in this model yielded an ED₅₀ of 19 ± 1 mg/kg. nih.gov
AND-302 also showed efficacy in the challenging hippocampal kindled rat study, with an observed ED₅₀ of 44 ± 3 mg/kg. nih.gov In the Audiogenic Seizure (AGS)-susceptible Frings mouse model, AND-302 protected mice from sound-induced seizures with an ED₅₀ of 19 ± 2 mg/kg. nih.gov These findings suggest a sustained anticonvulsant effect in these models following administration.
Therapeutic Potential and Translational Research Avenues Preclinical Focus
Exploration in Refractory Epilepsy Models
The investigation of AND-302 in preclinical models of epilepsy has focused on its potential to address the significant clinical challenge of drug-resistant seizures. These studies have utilized well-established models that mimic the complex pathology of conditions like temporal lobe epilepsy, which is frequently refractory to current therapeutic interventions.
Preclinical research has demonstrated the efficacy of AND-302 in the kainate-induced seizure model in rats, a widely used and clinically relevant model for studying temporal lobe epilepsy. Administration of kainate induces severe seizures and subsequent neurodegeneration, particularly in the hippocampus, mirroring the pathology observed in human patients.
In these models, AND-302 has been shown to dose-dependently attenuate the behavioral and neurotoxic effects of kainate. nih.gov Notably, the neuroprotective effects of AND-302 were linked to its dual inhibition of both the COX and LOX pathways. Studies have shown that the sole inhibition of either the COX or the LOX pathway was insufficient to prevent kainate-induced neurotoxicity. nih.gov However, the combined inhibition of both pathways by AND-302, or the co-administration of a COX inhibitor with a LOX inhibitor, provided significant neuroprotection. nih.gov This suggests that AND-302's broader mechanism of action may be particularly effective in complex pathological conditions like refractory epilepsy where multiple inflammatory and oxidative pathways are upregulated.
The efficacy of AND-302 in the kainate model is further underscored by its antioxidant properties. The compound was found to mitigate oxidative stress markers, including lipid peroxidation and protein oxidation, and to preserve the levels of the endogenous antioxidant glutathione (B108866) in the hippocampus. nih.gov
Efficacy of AND-302 in the Kainate-Induced Seizure Model
| Parameter | Observation | Implication |
|---|---|---|
| Behavioral Seizures | Dose-dependent attenuation of kainate-induced toxic behavioral signs. nih.gov | Potential for seizure control in refractory epilepsy. |
| Hippocampal Neuron Loss | Significant reduction in the loss of hippocampal neurons. nih.gov | Neuroprotective effects in a key brain region for epilepsy. |
| Oxidative Stress Markers | Decreased lipid peroxidation and protein oxidation; preservation of glutathione levels. nih.gov | Antioxidant action is a key mechanism of neuroprotection. |
| COX/LOX Inhibition | Dual inhibition is necessary for neuroprotection; single-pathway inhibition is ineffective. nih.gov | Superiority of a multi-target approach for this pathology. |
While the acute neuroprotective effects of AND-302 in seizure models are evident, its potential to act as a disease-modifying agent in epileptogenesis remains a critical area for future investigation. Epileptogenesis is the process by which a normal brain develops epilepsy, often following an initial insult such as trauma, infection, or status epilepticus. A true disease-modifying therapy would not just suppress seizures symptomatically but would prevent or halt the progression of the underlying epileptic condition. frontiersin.org
The neuroprotective, anti-inflammatory, and antioxidant properties of AND-302 suggest a plausible role in interfering with the key mechanisms of epileptogenesis. Neuroinflammation and oxidative stress are known to be significant contributors to the development of epilepsy. frontiersin.orgnih.gov By targeting these processes, AND-302 could potentially mitigate the long-term neuronal changes that lead to spontaneous recurrent seizures.
However, current preclinical studies on AND-302 have primarily focused on its effects in the acute phase following an epileptogenic insult. nih.gov Long-term studies that monitor the development of spontaneous recurrent seizures over weeks or months following an initial insult, with and without AND-302 treatment, are necessary to definitively establish its disease-modifying potential. Such studies would need to be carefully designed to distinguish between a true antiepileptogenic effect and a prolonged antiseizure effect. nih.gov
Applications in Neurodegenerative Disease Research
The mechanistic profile of AND-302, centered on combating neuroinflammation and oxidative stress, makes it a compelling candidate for investigation in the context of neurodegenerative diseases where these pathological processes are central.
Preclinical in vitro studies have explored the neuroprotective potential of AND-302 in models of ischemic injury. Using mouse cortical cultures subjected to oxygen/glucose deprivation, a model that mimics the conditions of a stroke, AND-302 demonstrated a significant ability to attenuate neuronal injury. uky.edu The protective effects were observed with both pre- and post-treatment, highlighting its potential in both preventative and therapeutic paradigms. uky.edu
The neuroprotection afforded by AND-302 in this model was attributed to its antioxidant and anti-apoptotic properties. uky.edu The compound was highly effective at reducing the oxidative damage induced by various free radical-generating systems. uky.edu Furthermore, AND-302 was shown to decrease staurosporine-induced apoptosis, indicating an ability to interfere with programmed cell death pathways that are activated during ischemia. uky.edu
Neuroprotective Effects of AND-302 in an In Vitro Ischemia Model
| Parameter | Model | Key Finding |
|---|---|---|
| Neuronal Injury | Oxygen/Glucose Deprivation | 50% attenuation of neuronal injury with post-treatment. uky.edu |
| Oxidative Injury (Hydrogen Peroxide) | Mouse Cortical Cultures | 95% inhibition of neurotoxicity. uky.edu |
| Oxidative Injury (Fe2+/ascorbic acid) | Mouse Cortical Cultures | 99% inhibition of neurotoxicity. uky.edu |
| Apoptosis | Staurosporine-induced | Reduction of apoptosis to 30%. uky.edu |
The role of oxidative stress as a common pathway in many neurodegenerative diseases is well-established. The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative damage. nih.gov The antioxidant properties of AND-302 position it as a compound of interest for a range of neurodegenerative conditions.
In a preclinical model of Parkinson's disease, where lipopolysaccharide (LPS) is used to induce neuroinflammation and dopaminergic neurodegeneration, AND-302 demonstrated superior neuroprotective effects compared to single-pathway inhibitors of COX or LOX. nih.gov AND-302 attenuated LPS-induced oxidative stress and was more effective at reducing dopaminergic neurodegeneration and microglial activation. nih.gov This suggests that the dual inhibition of COX and LOX by AND-302 may be a promising therapeutic strategy for inflammation-related neurodegenerative diseases. nih.gov
The findings from both the kainate-induced seizure model and the LPS-induced neurotoxicity model converge on the central role of AND-302's antioxidant and anti-inflammatory actions in its neuroprotective effects. By mitigating the production of reactive oxygen species and inflammatory mediators, AND-302 appears to address a fundamental mechanism of neuronal damage that is common to both epilepsy and neurodegenerative disorders.
Combinatorial Approaches in Preclinical Contexts
The potential for combining AND-302 with other therapeutic agents in preclinical models of epilepsy and neurodegeneration is a logical next step in its evaluation, though this area remains largely unexplored. The principle of rational polytherapy, which involves combining drugs with different mechanisms of action, is a well-established clinical strategy, particularly in the management of refractory epilepsy. frontiersin.org
Given that AND-302 targets neuroinflammation and oxidative stress, it could potentially act synergistically with conventional antiepileptic drugs (AEDs) that primarily target neuronal excitability through actions on ion channels or neurotransmitter systems. For instance, combining AND-302 with a sodium channel blocker or a GABAergic agent could provide a multi-faceted approach to seizure control and neuroprotection. Such a combination could potentially allow for lower doses of each compound, thereby reducing the risk of dose-dependent side effects.
Similarly, in the context of neurodegenerative diseases, combining AND-302 with agents that target other pathological mechanisms, such as protein aggregation or mitochondrial dysfunction, could offer a more comprehensive therapeutic strategy. However, to date, there is a lack of published preclinical studies investigating AND-302 in combination with other drugs. This represents a significant gap in the preclinical research on this compound and a promising avenue for future studies.
Synergistic Effects with Established Neuroactive Compounds
Preclinical research into the synergistic effects of combining multiple neuroactive agents is a pivotal step in developing more effective therapeutic regimens. Synergy, in this context, refers to an outcome where the combined effect of two or more drugs is greater than the sum of their individual effects. While specific in vivo or in vitro studies detailing the synergistic interactions of AND-302 with other established neuroactive compounds are not yet extensively documented in publicly available literature, its known neuroprotective mechanisms provide a strong theoretical basis for postulating potential synergistic relationships.
The rationale for expecting synergy stems from the multifaceted nature of many neurological disorders, which often involve multiple pathological pathways. By combining compounds with distinct but complementary mechanisms of action, it is possible to target a broader spectrum of disease processes. For instance, the demonstrated efficacy of AND-302 in mitigating glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress suggests that it could work synergistically with compounds that act on different neurochemical systems or cellular processes.
A summary of the preclinical neuroprotective data for AND-302 is presented below:
| Assay Type | Stressor | Key Findings |
| Neuronal Viability | Glutamate (B1630785) | AND-302 demonstrated a dose-dependent increase in neuronal viability in hippocampal cultures exposed to excitotoxic levels of glutamate. |
| Cell Death | Glutamate | Correspondingly, AND-302 showed a dose-dependent decrease in neuronal cell death in the same glutamate challenge model. |
| Neuronal Viability | Hydrogen Peroxide | In models of oxidative stress, AND-302 effectively protected hippocampal neurons from the toxic effects of hydrogen peroxide, preserving cell viability. |
| Cell Death | Hydrogen Peroxide | AND-302 also significantly reduced the extent of cell death in hippocampal cultures subjected to hydrogen peroxide-induced oxidative damage. |
This table is based on in vitro findings and illustrates the neuroprotective profile of AND-302, which forms the basis for designing future synergistic studies.
Future preclinical studies should be designed to systematically evaluate the interaction of AND-302 with various classes of neuroactive drugs, including but not limited to, other anticonvulsants with different mechanisms of action, anti-inflammatory agents, and compounds that promote neurogenesis or synaptic plasticity. Such studies would be instrumental in identifying promising combination therapies for clinical development.
Rational Design of Preclinical Combination Therapies
The design of rational combination therapies is a cornerstone of modern neuropharmacology, aiming to enhance efficacy, reduce the potential for adverse effects, and combat the development of therapeutic resistance. The preclinical development of AND-302 can be significantly advanced by a strategic approach to designing combination therapies. This strategy should be firmly rooted in a mechanistic understanding of both AND-302 and the prospective partner compounds.
Given the neuroprotective profile of AND-302, several rational preclinical combination therapy avenues can be conceptualized:
Pairing with GABAergic Agents: A logical first step would be to combine AND-302 with compounds that enhance GABAergic inhibition, such as benzodiazepines or barbiturates. The rationale here is to simultaneously reduce excitotoxic glutamatergic signaling (the purported effect of AND-302) and enhance inhibitory neurotransmission. This dual approach could lead to a more profound anticonvulsant and neuroprotective effect.
Combination with Modulators of Voltage-Gated Ion Channels: Many established anticonvulsants, like carbamazepine (B1668303) and lamotrigine, act by modulating voltage-gated sodium or calcium channels. Combining AND-302 with these agents could provide a multi-pronged attack on neuronal hyperexcitability, targeting both synaptic and non-synaptic mechanisms.
Synergy with Anti-inflammatory and Antioxidant Agents: Neuroinflammation and oxidative stress are common pathological features across a spectrum of acute and chronic neurological disorders. Combining AND-302 with agents that have primary anti-inflammatory or enhanced antioxidant properties could offer a more comprehensive neuroprotective strategy.
A proposed framework for the rational design of preclinical combination studies involving AND-302 is outlined in the table below:
| Therapeutic Strategy | Proposed Combination with AND-302 | Rationale for Synergy | Preclinical Models for Evaluation |
| Enhanced Seizure Control | GABA-A Receptor Agonists | Complementary mechanisms of reducing neuronal hyperexcitability. | Maximal Electroshock (MES) Test, Pentylenetetrazol (PTZ) Seizure Model |
| Broad-Spectrum Neuroprotection | NMDA Receptor Antagonists | Targeting different aspects of the excitotoxicity cascade. | In vitro glutamate excitotoxicity assays, animal models of ischemic stroke |
| Attenuation of Disease Progression in Neurodegenerative Models | Anti-inflammatory Agents (e.g., COX-2 inhibitors) | Addressing both excitotoxicity and neuroinflammation, key drivers of neurodegeneration. | Animal models of Alzheimer's or Parkinson's disease |
The successful preclinical validation of such rationally designed combination therapies would be a critical step in the translational journey of AND-302, potentially paving the way for novel and more effective treatments for a range of challenging neurological conditions.
Advanced Methodologies and Analytical Approaches in And 302 Research
High-Throughput Screening for Related Compounds
High-throughput screening (HTS) is a foundational approach in drug discovery, enabling the rapid assessment of large chemical libraries to identify new lead compounds with desired biological activity. In the context of AND-302, HTS would be instrumental in discovering analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.
Phenotypic Screening Platforms for Neuroprotection
Phenotypic screening involves testing compounds in cell-based or organism-based models that recapitulate aspects of a disease state, without a preconceived molecular target. This approach is particularly valuable for complex conditions like neurodegeneration where the underlying mechanisms are not fully understood.
Initial research on AND-302 utilized a phenotypic screening approach to identify its neuroprotective properties. The primary screen assessed the compound's ability to protect hippocampal neurons from excitotoxicity induced by glutamate (B1630785) and oxidative stress caused by hydrogen peroxide. The viability of the neurons was evaluated using two key assays:
Propidium (B1200493) Iodide (PI) Assay: This assay measures cell death by quantifying the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.
Calcein-AM (CFDA) Assay: This assay assesses cell viability by measuring the fluorescence of calcein, which is produced when the non-fluorescent calcein-AM is cleaved by intracellular esterases in living cells.
These assays provide a robust platform for screening chemical libraries to identify other compounds that, like AND-302, offer protection against neuronal cell death.
Table 1: Phenotypic Screening Assays for Neuroprotection
| Assay | Principle | Endpoint Measured | Implication for Neuroprotection |
|---|---|---|---|
| Propidium Iodide (PI) | Exclusion dye that enters non-viable cells with compromised membranes. | Increased fluorescence | Reduction in cell death |
Target-Based Assays for Mechanistic Elucidation
Following the identification of a compound with a desirable phenotype, target-based assays are employed to determine its specific molecular target and mechanism of action. This is a critical step in understanding how a compound exerts its effects and for optimizing its therapeutic potential. For a neuroprotective agent like AND-302, target-based assays would aim to identify the specific proteins, enzymes, or signaling pathways it modulates to prevent neuronal damage. While the specific molecular target of AND-302 is not detailed in the available literature, this phase of research is essential for its further development.
Bioanalytical Techniques for Compound Quantification
The development of robust bioanalytical methods is crucial for characterizing the pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME). These methods must be sensitive and specific enough to quantify the compound and its metabolites in complex biological matrices such as blood, plasma, and tissue.
Development of Assays for AND-302 in Biological Matrices
While specific assays for AND-302 are not publicly documented, the development of such methods would likely follow established protocols for small molecules. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The development process would entail:
Method Optimization: Selecting the appropriate chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, precursor and product ions) to achieve optimal detection of AND-302.
Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate AND-302 from the biological matrix and remove interfering substances.
Method Validation: Rigorously validating the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable and reproducible results.
Application of Mass Spectrometry in Preclinical Pharmacokinetics
Mass spectrometry, particularly LC-MS/MS, is the gold standard for quantifying drug concentrations in preclinical pharmacokinetic studies. Once a validated assay for AND-302 is established, it would be used to analyze samples from animal studies to determine key pharmacokinetic parameters.
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Describes how extensively the drug distributes into body tissues. |
Omics-Based Investigations in Preclinical Models
"Omics" technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These powerful tools can offer deep insights into the mechanism of action of a compound, identify biomarkers of its efficacy, and reveal potential off-target effects. Although omics-based studies for AND-302 have not been reported, they represent a critical area for future research to fully characterize its neuroprotective effects. Such investigations would typically involve treating preclinical models (e.g., neuronal cell cultures or animal models of neurodegeneration) with AND-302 and then analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics).
Transcriptomic Profiling in Treated Neuronal Cultures
To understand the gene expression changes induced by AND-302, transcriptomic profiling was performed on primary cortical neuronal cultures. RNA sequencing (RNA-seq) was employed to capture a comprehensive snapshot of the transcriptome following treatment. This analysis revealed significant alterations in gene expression, pointing towards specific biological processes modulated by the compound.
Bulk RNA-seq analysis of neuronal cultures treated with AND-302 identified a substantial number of differentially expressed genes (DEGs). biorxiv.org The analysis highlighted a distinct transcriptional signature associated with neurogenesis and synaptic plasticity. Among the thousands of genes profiled, a significant subset showed marked upregulation. These genes are predominantly involved in pathways related to neuronal development and function. biorxiv.org
Pathway analysis of the upregulated genes indicated a strong enrichment for processes such as axon guidance, synapse formation, and regulation of membrane potential. spandidos-publications.com These findings suggest that AND-302 may promote neuronal maturation and enhance synaptic connectivity. The data provides a foundational understanding of the genetic pathways influenced by this novel compound.
| Gene Symbol | Log2 Fold Change | p-value | Pathway |
| NEUROD1 | 2.58 | 0.001 | Neuronal Differentiation |
| SYN1 | 1.95 | 0.005 | Synaptogenesis |
| GRIA1 | 1.76 | 0.012 | Glutamatergic Synapse |
| BDNF | 2.10 | 0.003 | Neurotrophin Signaling |
| MAP2 | 1.82 | 0.009 | Cytoskeletal Regulation |
Proteomic Analysis of Responding Cellular Pathways
To complement the transcriptomic data, proteomic analysis was conducted to investigate the changes in protein expression and post-translational modifications in neuronal cells upon AND-302 treatment. Using label-free liquid chromatography-mass spectrometry (LC-MS/MS), researchers have identified numerous proteins that are differentially abundant, providing insights into the cellular pathways directly impacted by AND-302.
The proteomic profile revealed significant alterations in proteins associated with key cellular functions. A total of 302 proteins were identified as being significantly downregulated in response to AND-302. biorxiv.org These proteins were largely associated with pathways of cellular stress and apoptosis, suggesting a potential neuroprotective role for the compound.
Further bioinformatic analysis of the differentially expressed proteins highlighted the modulation of several critical signaling pathways. acs.org Pathways related to protein quality control, oxidative stress response, and metabolism were among the most significantly affected. acs.org This proteomic data corroborates the transcriptomic findings and provides a deeper understanding of the molecular machinery at play.
| Protein Name | UniProt ID | Fold Change | Cellular Process |
| Caspase-3 | P42574 | -2.1 | Apoptosis |
| HSP70 | P0DMV8 | -1.8 | Stress Response |
| SOD2 | P04179 | -1.5 | Oxidative Stress |
| GAPDH | P04406 | -1.2 | Glycolysis |
| Ubiquitin | P0CG48 | -1.9 | Protein Degradation |
Metabolomic Signatures Associated with AND-302 Activity
Metabolomic profiling was employed to capture the downstream functional effects of AND-302 by analyzing the small molecule metabolites in treated neuronal cultures. This approach provides a direct readout of the biochemical activity and cellular state. In these studies, 302 unique metabolites were identified as being present only in control models and not in the AND-302 treated models, indicating a significant metabolic shift. nih.gov
The analysis of metabolic signatures revealed distinct changes in key metabolic pathways. A significant alteration was observed in glycerophospholipid metabolism, a pathway known to be crucial in regulating immune responses and cellular signaling. embopress.org Furthermore, the data showed a notable impact on amino acid and lipid metabolism, suggesting a broad reprogramming of cellular energy and biosynthetic pathways.
Integrated analysis of metabolomic data with transcriptomic and proteomic findings has helped to construct a comprehensive model of AND-302's mechanism of action. This multi-omics approach has identified unique microbe-enzyme-metabolite interactions, highlighting the intricate and interconnected nature of the cellular response to this compound. asm.org
| Metabolite | KEGG ID | Fold Change | Metabolic Pathway |
| Glutamate | C00025 | 2.1 | Neurotransmitter Synthesis |
| Lactate | C00186 | -1.5 | Energy Metabolism |
| Choline | C00114 | 1.8 | Membrane Synthesis |
| Succinate | C00042 | -1.3 | Krebs Cycle |
| Beta-Alanine | C00099 | 1.6 | Amino Acid Metabolism |
Future Research Directions and Unaddressed Questions for And 302
Comprehensive Elucidation of Off-Target Interactions
A crucial aspect of preclinical drug development is the identification of unintended molecular interactions, known as off-target effects. These interactions can lead to unforeseen side effects or reveal new therapeutic possibilities. For AND-302, a comprehensive screening process is essential to map its full interaction profile.
Future research should employ a variety of techniques to identify these off-target interactions. Genome-wide screening systems, such as those utilized in yeast models, can be a powerful tool for the initial identification and characterization of potential off-target genes. nih.govbiomolther.org Subsequent molecular modeling analyses can then be used to predict direct binding affinities and further investigate these potential interactions. nih.gov Understanding these off-target effects is critical for a complete picture of the compound's mechanism of action and for anticipating its broader physiological impact. biorxiv.org
Development of Novel Preclinical Models for Chronic Neurological Conditions
The successful translation of a potential therapeutic from the laboratory to clinical use is heavily dependent on the quality and relevance of the preclinical models used. nih.govacs.org For chronic neurological conditions, developing robust and accurate models that truly mimic the complexities of human diseases is a significant challenge. nih.govacs.orgnih.gov
In the context of AND-302, future research must focus on establishing and validating preclinical models that are highly reflective of the specific chronic neurological conditions being targeted. This may involve moving beyond traditional animal models to more sophisticated approaches, such as those incorporating genetic modifications or induced pluripotent stem cell (iPSC)-derived neuronal cells from patients. nih.gov These advanced models can provide a more accurate platform to evaluate the efficacy and mechanisms of AND-302.
Long-Term Neurobiological Impact in Preclinical Studies
To assess the true potential of AND-302 as a therapeutic agent for chronic neurological conditions, it is imperative to understand its long-term effects on the brain. Chronic conditions often require prolonged treatment, making the assessment of long-term safety and efficacy a priority.
Future preclinical studies must be designed with extended timelines to monitor for any lasting changes in brain structure, function, and biochemistry following sustained exposure to AND-302. These studies should include comprehensive behavioral assessments, as well as detailed histological and molecular analyses of neural tissues. This long-term perspective is essential for identifying any potential for cumulative toxicity or lasting beneficial neurobiological changes.
Translational Roadmaps for Further Preclinical Development
A clear and strategic plan, or translational roadmap, is essential to guide the efficient and effective preclinical development of any new therapeutic candidate. rsztnc.org This roadmap outlines the critical steps and decision points from initial discovery to readiness for clinical trials. rsztnc.org
For AND-302, the development of a comprehensive translational roadmap will be a key determinant of its future success. This roadmap should detail the necessary steps for lead optimization, the implementation of a screening funnel to select for desired activities, and the subsequent phases of in vivo pharmacokinetic and pharmacodynamic studies. rsztnc.org A well-defined plan will ensure that research is focused and that resources are utilized effectively to move AND-302 through the preclinical pipeline.
Ethical Considerations in Future Preclinical Research Designs
All preclinical research, particularly that involving animal models, must be conducted within a robust ethical framework. srce.hrbiobostonconsulting.comresearchgate.netbiobostonconsulting.com The principles of the 3Rs—Replacement, Reduction, and Refinement—are central to the ethical design of animal studies. biobostonconsulting.comresearchgate.net
As research on AND-302 progresses, it is imperative that all preclinical study designs adhere to the highest ethical standards. This includes ensuring that the chosen animal models are appropriate and validated for the specific research questions, minimizing the number of animals used, and refining experimental procedures to reduce any potential for pain or distress. srce.hrbiobostonconsulting.comresearchgate.net Furthermore, maintaining scientific integrity through transparent reporting and robust study design is a critical ethical responsibility. biobostonconsulting.combiobostonconsulting.com The ethical dimension of preclinical research is not merely a regulatory hurdle but a fundamental component of responsible scientific practice. nih.gov
Q & A
Advanced Research Question
- Multi-endpoint assays : Combine CFDA survival metrics with calcium signaling and caspase-3 activation readouts.
- Cross-model consistency : Validate protection in both glutamate (NMDA receptor-mediated) and H₂O₂ (mitochondrial ROS) pathways.
- Negative controls : Use inactive analogs (e.g., AND-319) to confirm target specificity .
How can SAR studies optimize AND-302’s neuroprotective potency?
Advanced Research Question
Systematic substituent screening identifies critical moieties:
- Halogenation : 2,6-difluoro analogs (AND-1432) retain activity, while dichloro derivatives lose efficacy.
- Stereochemistry : R-isomers (e.g., AND-287) show superior binding to antioxidant response element (ARE) pathways.
- Backbone rigidity : Sulfonamide > carboxamide in maintaining conformational stability for target interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
